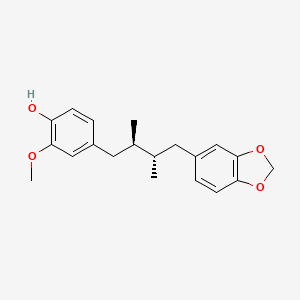
erythro-Austrobailignan-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythro-Austrobailignan-6: is a lignan compound known for its potent biological activities, particularly its anti-cancer properties. It is an orally active agent that inhibits DNA topoisomerase I and II, enzymes critical for DNA replication and cell division . This compound induces apoptosis (programmed cell death) and increases the phosphorylation of p38 and JNK, which are proteins involved in stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erythro-Austrobailignan-6 can be synthesized from natural sources such as the roots of Saururus chinensis. The ethyl acetate extract of these roots is processed to isolate this compound along with other lignans . The synthetic route involves multiple steps, including extraction, purification, and crystallization under specific conditions to ensure high purity and yield .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the process generally involves large-scale extraction from plant sources, followed by purification using chromatographic techniques. The scalability of this process depends on the availability of the raw material and the efficiency of the extraction and purification steps .
Chemical Reactions Analysis
Types of Reactions: Erythro-Austrobailignan-6 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the lignan structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the functional groups within the compound, affecting its reactivity and interaction with biological targets.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more reactive intermediates, while reduction can produce more stable derivatives .
Scientific Research Applications
Erythro-Austrobailignan-6 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lignan synthesis and reactivity.
Biology: Its ability to inhibit DNA topoisomerase I and II makes it a valuable tool for studying cell division and apoptosis.
Industry: Its antioxidant properties make it useful in developing products that require oxidative stability.
Mechanism of Action
Erythro-Austrobailignan-6 exerts its effects primarily by inhibiting DNA topoisomerase I and II, enzymes essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA breaks, triggering apoptosis in cancer cells . Additionally, this compound down-regulates the expression of HER2/EGFR/integrinβ3 via p38 activation, further contributing to its anti-cancer effects .
Comparison with Similar Compounds
Meso-Dihydroguaiaretic Acid: Another lignan with anti-cancer properties, but with different molecular targets.
Sauchinone: Known for its anti-inflammatory and hepatoprotective effects.
Nectandrin B: Exhibits antioxidant and anti-cancer activities.
Uniqueness: Erythro-Austrobailignan-6 is unique due to its dual inhibition of DNA topoisomerase I and II, making it a potent anti-cancer agent. Its ability to induce apoptosis and modulate key signaling pathways further distinguishes it from other lignans .
Properties
Molecular Formula |
C20H24O4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-[(2R,3S)-4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24O4/c1-13(8-15-4-6-17(21)19(10-15)22-3)14(2)9-16-5-7-18-20(11-16)24-12-23-18/h4-7,10-11,13-14,21H,8-9,12H2,1-3H3/t13-,14+/m1/s1 |
InChI Key |
QDDILOVMGWUNGD-KGLIPLIRSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC2=C(C=C1)OCO2)[C@H](C)CC3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















